molecular formula C11H10O2 B15145806 Methyl 4-(propa-1,2-dien-1-yl)benzoate

Methyl 4-(propa-1,2-dien-1-yl)benzoate

Cat. No.: B15145806
M. Wt: 174.20 g/mol
InChI Key: VCCRIYKREXZIAD-UHFFFAOYSA-N
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Description

Methyl 4-(propa-1,2-dien-1-yl)benzoate: is an organic compound with the molecular formula C11H10O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom at the para position is substituted with a propa-1,2-dien-1-yl group. This compound is of interest due to its unique chemical structure, which includes an allene group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(propa-1,2-dien-1-yl)benzoate can be achieved through several methods. One common approach involves the reaction of 4-bromomethylbenzoate with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(propa-1,2-dien-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The allene group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the allene group into alkenes or alkanes.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Halogenated benzoate derivatives.

Scientific Research Applications

Methyl 4-(propa-1,2-dien-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(propa-1,2-dien-1-yl)benzoate involves its interaction with various molecular targets. The allene group can participate in cycloaddition reactions, forming cyclic compounds. Additionally, the benzoate moiety can undergo electrophilic aromatic substitution, leading to the formation of substituted aromatic compounds. These reactions are facilitated by the unique electronic properties of the allene and benzoate groups.

Comparison with Similar Compounds

    Methyl 4-(prop-2-yn-1-yl)benzoate: Similar structure but with a triple bond instead of an allene group.

    Methyl 4-(prop-1-en-1-yl)benzoate: Contains a double bond instead of an allene group.

    Methyl 4-(propyl)benzoate: Lacks the unsaturation present in the allene group.

Uniqueness: Methyl 4-(propa-1,2-dien-1-yl)benzoate is unique due to the presence of the allene group, which imparts distinct reactivity and electronic properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C11H10O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h4-8H,1H2,2H3

InChI Key

VCCRIYKREXZIAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C=C

Origin of Product

United States

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